![molecular formula C19H13Cl2F3N2O3S B2758389 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide CAS No. 2059511-73-6](/img/structure/B2758389.png)

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate that has R configuration . It is a proherbicide (by hydrolysis of the methyl ester) for the herbicide haloxyfop-P, the most active enantiomer of the racemic herbicide haloxyfop .

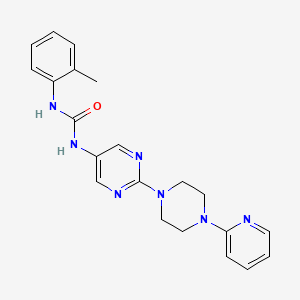

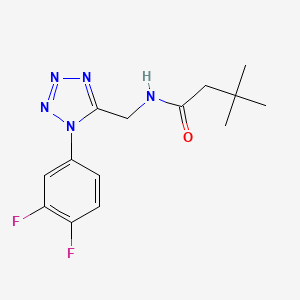

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom. It also contains a benzene ring with a sulfonyl chloride group . The presence of these groups can bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Agrochemical Use as a Proherbicide

This compound is a proherbicide for the herbicide haloxyfop-P , which is the most active enantiomer of the racemic herbicide haloxyfop . It undergoes hydrolysis of the methyl ester to become active and is used in agriculture to control unwanted vegetation.

Inhibition of Acetyl-CoA Carboxylase

It acts as an inhibitor for the enzyme acetyl-CoA carboxylase (EC 6.4.1.2), which plays a crucial role in fatty acid biosynthesis . This inhibition can be leveraged in developing treatments for metabolic disorders.

Antibacterial Activity

The compound exhibits antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) , by targeting bacterial phosphopantetheinyl transferases, which are essential for cell viability and virulence .

Attenuation of Secondary Metabolism in Bacteria

It has been found to attenuate the production of secondary metabolites in bacteria like Bacillus subtilis when applied at sublethal doses, which could be useful in studying bacterial growth and metabolism .

Potential in Antimicrobial Therapies

Derivatives of this compound have shown good antimicrobial potential, suggesting its use in the development of new antimicrobial agents .

Use in Organic Synthesis

The compound has been used in the synthesis of other chemical entities, showing its versatility as a building block in organic chemistry. For example, it has been involved in the catalytic protodeboronation of pinacol boronic esters .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitacetyl-CoA carboxylase (EC 6.4.1.2) , an enzyme that plays a crucial role in fatty acid metabolism

Biochemical Pathways

The compound likely affects the fatty acid metabolism pathway due to the potential inhibition of acetyl-CoA carboxylase . This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. Inhibition of this enzyme could therefore lead to reduced fatty acid synthesis.

Pharmacokinetics

Similar compounds are known to undergo hydrolysis of the methyl ester to become pharmacologically active

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2F3N2O3S/c20-14-3-1-12(2-4-14)10-26-30(27,28)16-7-5-15(6-8-16)29-18-17(21)9-13(11-25-18)19(22,23)24/h1-9,11,26H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDVBISCRHOMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2758309.png)

![7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2758311.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2758312.png)

![2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-cyclopropylacetamide](/img/structure/B2758317.png)

![methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate](/img/structure/B2758324.png)

![2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2758326.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2758329.png)